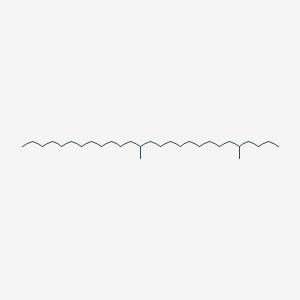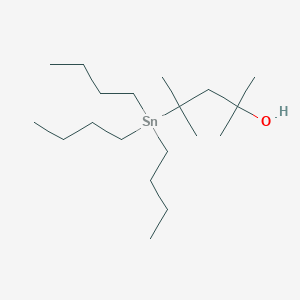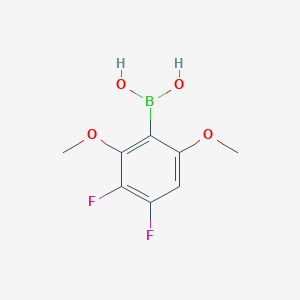
(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and two methoxy groups on a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable building block in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-difluoro-2,6-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
- 3,4-Difluorophenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison: (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 3,4-difluorophenylboronic acid, the additional methoxy groups can enhance solubility and stability. In contrast, 2,6-dimethoxyphenylboronic acid lacks the fluorine atoms, which can affect its electronic properties and reactivity .
属性
CAS 编号 |
309977-95-5 |
|---|---|
分子式 |
C8H9BF2O4 |
分子量 |
217.96 g/mol |
IUPAC 名称 |
(3,4-difluoro-2,6-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-5-3-4(10)7(11)8(15-2)6(5)9(12)13/h3,12-13H,1-2H3 |
InChI 键 |
YBXHEICFOKYYMU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1OC)F)F)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


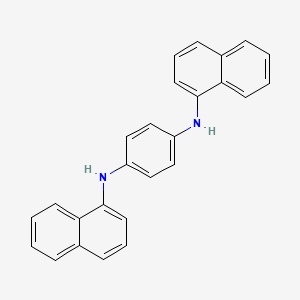
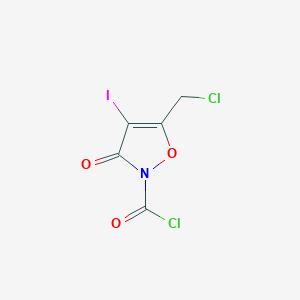
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
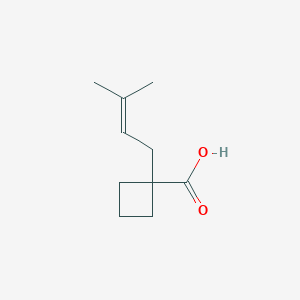

![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
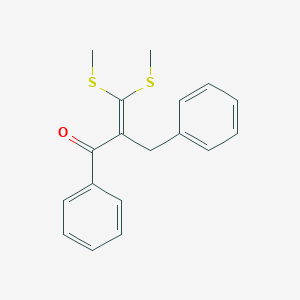
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
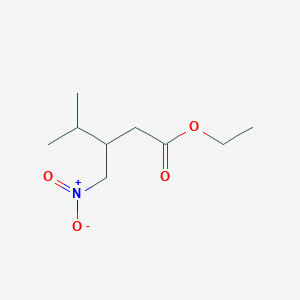
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
